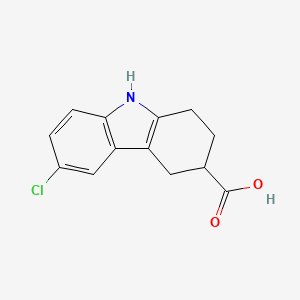

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a tetrahydrocarbazole derivative featuring a chlorine substituent at position 6 and a carboxylic acid group at position 3. This compound belongs to the carbazole family, known for diverse pharmacological activities, including hypoglycemic and kinase-modulating properties . Its structure combines a partially hydrogenated carbazole core with functional groups that enhance bioactivity and selectivity. The molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 253.69 g/mol (calculated). The chlorine atom and carboxylic acid group are critical for its interactions with biological targets, such as AMP-activated protein kinase (AMPK), which regulates metabolic homeostasis .

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAPTXJINBWABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the reaction of carbazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position . The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as SirT1, which is involved in the regulation of protein deacetylation . By blocking this enzyme, the compound can modulate various cellular processes, including gene expression and protein function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of tetrahydrocarbazoles is highly dependent on substituent positions and types. Key analogues include:

6-(Benzyloxy)-9-(Chlorobenzoyl)-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid

- Substituents : Benzyloxy at position 6, chlorobenzoyl at position 9, carboxylic acid at position 3.

- Activity: Demonstrated 1.2-fold higher hypoglycemic activity than metformin in HepG2 cell assays.

- Mechanism : Activates the AMPK-mTOR pathway, enhancing glucose uptake and lipid metabolism .

EX527 (Selisistat)

- Substituents : Chlorine at position 6, carboxamide at position 1 (IUPAC: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide).

- Molecular Formula : C₁₃H₁₃ClN₂O.

- Activity : Potent SIRT1 inhibitor (IC₅₀ = 0.098 μM), used in neurodegenerative disease research. Unlike the carboxylic acid derivative, EX527 targets sirtuin deacetylases, influencing epigenetic regulation .

6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid

- Substituents : Fluorine at position 6, carboxylic acid at position 3.

- Molecular Formula: C₁₃H₁₂FNO₂.

6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole (Compound 3b)

- Substituents : Chlorine at position 6; lacks the carboxylic acid group.

- Molecular Formula : C₁₂H₁₂ClN.

Pharmacological and Mechanistic Differences

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lipophilicity may enhance target binding in hypoglycemic compounds, while fluorine improves metabolic stability .

- Carboxylic Acid vs. Carboxamide : The carboxylic acid group at position 3 is critical for AMPK activation, whereas the carboxamide at position 1 in EX527 enables sirtuin inhibition .

Biological Activity

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS Number: 36684-65-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and neuroprotective effects. The information is synthesized from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 249.7 g/mol. It features a chloro-substituted carbazole structure which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClNO2 |

| Molecular Weight | 249.7 g/mol |

| Melting Point | 145-148 °C |

| Solubility | Moderately soluble |

| LogP | 4.61 |

Anticancer Activity

Research indicates that compounds derived from carbazole structures exhibit significant anticancer properties. Specifically, studies have shown that 6-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that a related compound exhibited higher cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Mechanism of Action:

The anticancer activity is believed to be mediated through:

- Inhibition of Carbonic Anhydrases (CAs): Targeting CA IX and CA XII has been linked to reduced tumor growth and metastasis .

- Induction of Apoptosis: The compounds promote programmed cell death in cancer cells through various signaling pathways.

Antibacterial Activity

Carbazole derivatives have also shown promising antibacterial effects. A review highlighted that certain carbazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Emerging research suggests that carbazole derivatives may offer neuroprotective benefits. They are hypothesized to exert antioxidant effects and inhibit neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

Case Studies

-

Antitumor Activity in Murine Models:

A study evaluated the efficacy of a related carbazole compound in murine models of melanoma. Results indicated a marked reduction in tumor size and enhanced survival rates among treated groups compared to controls . -

Antibacterial Efficacy:

A series of experiments tested various derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications in the molecular structure significantly enhanced antibacterial potency .

Q & A

Q. What are the recommended spectroscopic and chromatographic techniques for characterizing 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the carbazole backbone and chlorine substitution pattern. High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is advised for purity assessment. Mass spectrometry (MS) should be used to verify molecular weight (e.g., molecular formula C₁₃H₁₂ClNO₂, MW ~249.7 g/mol) . For solubility studies, combine UV-Vis spectroscopy with dynamic light scattering (DLS) to monitor aggregation. Data interpretation must account for solvent effects and potential tautomerism in the carbazole ring .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis typically involves cyclization of substituted indole precursors followed by carboxylation. Key steps include Friedel-Crafts acylation and Buchwald-Hartwig amination. To optimize yields:

- Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity).

- Employ microwave-assisted synthesis for time-sensitive steps.

- Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Use fume hoods for weighing and reactions due to potential respiratory irritancy.

- Wear nitrile gloves and safety goggles; avoid skin contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- Conduct a hazard assessment using Safety Data Sheets (SDS) for derivatives with similar substituents (e.g., chlorinated carbazoles) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed biological activity profiles?

- Methodological Answer : Combine density functional theory (DFT) calculations to map electron density in the carbazole ring with molecular dynamics (MD) simulations to study protein-ligand interactions. For discrepancies:

- Validate force fields using experimental crystallographic data.

- Perform sensitivity analysis on docking parameters (e.g., binding site flexibility).

- Cross-reference with in vitro assays (e.g., enzyme inhibition) to identify false positives/negatives .

Q. What strategies enhance regioselective functionalization of the carbazole core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Use directing groups (e.g., carboxylic acid) to control electrophilic substitution patterns.

- Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for selective halogenation or cross-coupling.

- Leverage steric effects by introducing bulky substituents at non-target positions .

Q. How can advanced statistical methods address variability in solubility or stability data across experimental replicates?

- Methodological Answer :

- Apply multivariate analysis (e.g., Principal Component Analysis, PCA) to identify confounding variables (e.g., pH, ionic strength).

- Use response surface methodology (RSM) to model non-linear relationships between formulation variables and stability.

- Validate models with a holdout dataset and report confidence intervals for reproducibility .

Q. What integrated computational-experimental frameworks are effective for optimizing reaction pathways in green chemistry contexts?

- Methodological Answer :

- Implement ICReDD’s reaction path search algorithms to predict energy barriers and byproduct formation.

- Couple with microfluidic flow reactors to validate computationally optimized conditions (e.g., solvent-free or aqueous media).

- Use life-cycle assessment (LCA) software to quantify environmental impact reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.